Laser-Induced Fluorescence Detection Limit 3.8× Lower than DBD-APy and 10× Lower than ABD-APy
Under reversed-phase HPLC coupled with argon-ion laser-induced fluorescence (LIF) detection at 488 nm, the naproxen-derived diastereomer of NBD-APy exhibited a minimum detectable level of 2.9 fmol, which is 3.8-fold lower (more sensitive) than the 11 fmol observed for DBD-APy-Nap and 10-fold lower than the 29 fmol for ABD-APy-Nap [1]. This head-to-head comparison demonstrates that the nitro-substituted benzoxadiazole core of NBD-APy provides superior LIF detectability among the three chiral benzofurazan reagents sharing the same chiral 3-aminopyrrolidine handle.
| Evidence Dimension | Minimum detectable amount by LIF detection (fmol) |
|---|---|
| Target Compound Data | 2.9 fmol (NBD-APy-Nap) |
| Comparator Or Baseline | 11 fmol (DBD-APy-Nap); 29 fmol (ABD-APy-Nap) |
| Quantified Difference | 3.8-fold lower LOD vs DBD-APy; 10-fold lower vs ABD-APy |
| Conditions | Reversed-phase HPLC, argon-ion laser at 488 nm, naproxen diastereomers |
Why This Matters
For users requiring ultra-trace enantiomer quantification in limited-volume biological samples, the 3.8–10× sensitivity advantage directly determines whether a pharmacokinetic or metabolomic study can achieve its required lower limit of quantification.
- [1] T. Toyo'oka, M. Ishibashi, T. Terao, Anal. Chim. Acta, 1993, 278, 71–81. DOI: 10.1016/0003-2670(93)80086-Z View Source
